

An In-depth Technical Guide to Zonisamide-13C6: Chemical Structure, Synthesis, and Analysis

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Compound of Interest

Compound Name: Zonisamide-13C6

Cat. No.: B15577666

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This technical guide provides a comprehensive overview of **Zonisamide-13C6**, a stable isotope-labeled internal standard crucial for the accurate quantification of the anti-epileptic drug Zonisamide in pharmacokinetic and metabolic studies. This document details its chemical structure, a proposed synthesis pathway with experimental protocols, and relevant analytical data.

Chemical Structure and Properties

Zonisamide-13C6 is an isotopologue of Zonisamide where the six carbon atoms of the benzene ring moiety are replaced with the stable isotope carbon-13 (^{13}C). This labeling provides a distinct mass signature for use in mass spectrometry-based assays without altering the chemical properties of the molecule.

Chemical Structure:

The structure of Zonisamide consists of a 1,2-benzisoxazole ring linked to a methanesulfonamide group. In **Zonisamide-13C6**, the six carbons of the fused benzene ring are ^{13}C isotopes.

Caption: Chemical structure of **Zonisamide-13C6**, indicating the position of the six carbon-13 atoms on the benzene ring.

Physicochemical Properties:

Property	Value	Reference
Chemical Formula	$^{13}\text{C}_6\text{C}_2\text{H}_8\text{N}_2\text{O}_3\text{S}$	[Commercial Suppliers]
Molecular Weight	~218.22 g/mol	[Calculated]
Appearance	White to off-white solid	[General knowledge]
Solubility	Moderately soluble in water	[1]

Proposed Synthesis Pathway

A specific, detailed synthesis protocol for **Zonisamide- $^{13}\text{C}_6$** is not readily available in peer-reviewed literature, as such syntheses are often proprietary. However, based on established synthetic routes for unlabeled Zonisamide and general methods for isotopic labeling, a plausible pathway starting from commercially available [$^{13}\text{C}_6$]-Phenol is proposed below.

The overall synthesis involves the formation of a key intermediate, [$^{13}\text{C}_6$]-1,2-benzisoxazole-3-acetic acid, followed by its conversion to the final product.



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Caption: Proposed synthesis pathway for **Zonisamide- $^{13}\text{C}_6$** .

Experimental Protocols (Proposed)

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of **Zonisamide- $^{13}\text{C}_6$** .

Step 1: Synthesis of [$^{13}\text{C}_6$]-4-Hydroxycoumarin from [$^{13}\text{C}_6$]-Phenol

- Reaction: A Pechmann condensation is adapted for this step.
- Procedure:

- To a stirred solution of [$^{13}\text{C}_6$]-Phenol (1 equivalent) in a suitable solvent (e.g., nitrobenzene), add malonic acid (1.1 equivalents) and anhydrous zinc chloride (2 equivalents) as a catalyst.
- Heat the reaction mixture to 120-140°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture and pour it into ice-cold water.
- The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield [$^{13}\text{C}_6$]-4-Hydroxycoumarin.
- Expected Yield: 60-70%

Step 2: Synthesis of [$^{13}\text{C}_6$]-1,2-Benzisoxazole-3-acetic acid

- Reaction: Ring opening of the coumarin followed by cyclization.
- Procedure:
 - Dissolve [$^{13}\text{C}_6$]-4-Hydroxycoumarin (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).
 - Add hydroxylamine hydrochloride (1.5 equivalents) portion-wise while maintaining the temperature below 30°C.
 - Stir the reaction mixture at room temperature for 12-16 hours.
 - Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
 - Filter the solid, wash with water, and dry under vacuum to obtain [$^{13}\text{C}_6$]-1,2-Benzisoxazole-3-acetic acid.^[2]
- Expected Yield: 75-85%

Step 3: Chlorosulfonation to form [$^{13}\text{C}_6$]-1,2-Benzisoxazole-3-methanesulfonyl chloride

- Reaction: Conversion of the acetic acid to a sulfonyl chloride.
- Procedure:
 - Add [$^{13}\text{C}_6$]-1,2-Benzisoxazole-3-acetic acid (1 equivalent) to an excess of chlorosulfonic acid (5-10 equivalents) at 0°C .
 - Allow the reaction mixture to slowly warm to room temperature and then heat to $60\text{--}70^\circ\text{C}$ for 2-3 hours.
 - Cool the mixture and carefully pour it onto crushed ice.
 - The precipitated sulfonyl chloride is filtered, washed with cold water, and dried. This intermediate is often used immediately in the next step without extensive purification.
- Expected Yield: 65-75%

Step 4: Amination to Zonisamide- $^{13}\text{C}_6$

- Reaction: Formation of the sulfonamide.
- Procedure:
 - Dissolve the crude [$^{13}\text{C}_6$]-1,2-Benzisoxazole-3-methanesulfonyl chloride (1 equivalent) in a suitable organic solvent (e.g., acetone).
 - Bubble ammonia gas through the solution at $0\text{--}10^\circ\text{C}$ or add a concentrated aqueous ammonia solution dropwise.
 - Stir the reaction for 1-2 hours, monitoring by TLC.
 - Remove the solvent under reduced pressure.
 - The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
 - The crude product is purified by column chromatography or recrystallization to afford Zonisamide- $^{13}\text{C}_6$.

- Expected Yield: 80-90%

Analytical and Quantitative Data

The following tables summarize the key analytical data for **Zonisamide-13C6**.

Table 1: Mass Spectrometry Data

Parameter	Description
Parent Ion (M+H) ⁺	m/z ~219.1
Key Fragmentation Ions	Fragmentation pattern will be similar to unlabeled Zonisamide, but with a +6 Da shift for fragments containing the benzene ring.
Use in Assays	Zonisamide-13C6 is used as an internal standard in LC-MS/MS methods for the quantification of Zonisamide in biological matrices.

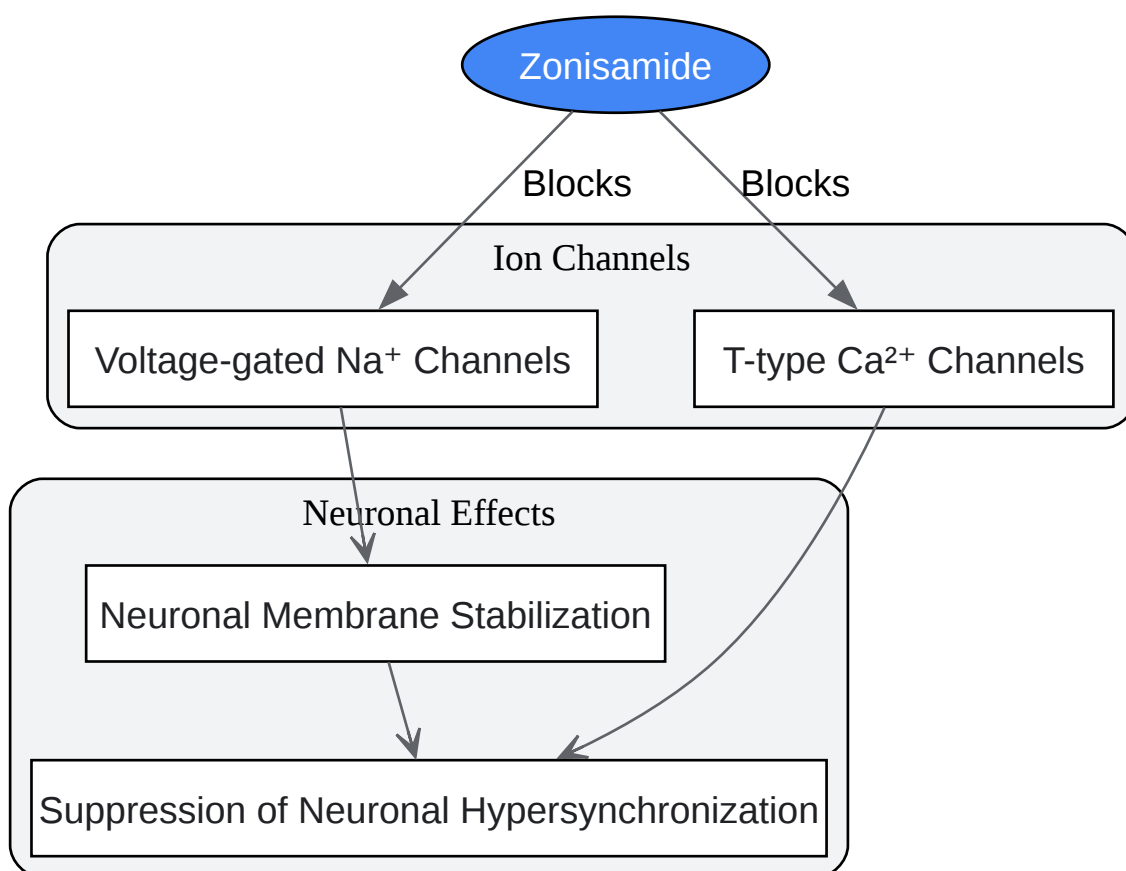
Table 2: Estimated ¹³C NMR Data

Note: Specific ¹³C NMR data for **Zonisamide-13C6** is not publicly available. The following are estimated chemical shifts based on the structure of unlabeled Zonisamide. The signals for the ¹³C-labeled carbons will be significantly enhanced and will exhibit C-C coupling.

Carbon Atom	Estimated Chemical Shift (δ, ppm)
C=N (isoxazole)	~158
C-O (isoxazole)	~162
¹³ C-Ar-C (quaternary)	~110-160
¹³ C-Ar-CH	~110-130
CH ₂	~55

Mechanism of Action and Signaling Pathway

The anticonvulsant mechanism of Zonisamide is not fully elucidated but is known to involve multiple pathways that lead to the stabilization of neuronal membranes and suppression of neuronal hypersynchronization.^{[3][4]}



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Caption: Mechanism of action of Zonisamide.

This technical guide provides a foundational understanding of **Zonisamide-13C6** for researchers and professionals in drug development. The proposed synthesis and analytical data serve as a valuable resource for the application of this stable isotope-labeled standard in quantitative studies.

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